![molecular formula C5H3N3S2 B2826438 Thiazolo[5,4-d]pyrimidine-2(1H)-thione CAS No. 119681-92-4](/img/structure/B2826438.png)
Thiazolo[5,4-d]pyrimidine-2(1H)-thione
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Overview
Description
Thiazolo[5,4-d]pyrimidine-2(1H)-thione is a type of heterocyclic compound . It is a derivative of thiazolo[3,2-a]pyrimidines . The amino substitution of compounds could lead to an amino conjugation effect of the cyclic α,β-unsaturated ketone of 5H-thiazolo[3,2-a]pyrimidin-5-ones .
Synthesis Analysis
The synthesis of Thiazolo[5,4-d]pyrimidine-2(1H)-thione involves the use of 3,5-bisarylmethylene-1-methyl-4-piperidone and 4-aryl-8-arylmethelene-6-methylpyrido pyrimidine-2 (1H)thiones as starting materials . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of Thiazolo[5,4-d]pyrimidine-2(1H)-thione can be analyzed using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involving Thiazolo[5,4-d]pyrimidine-2(1H)-thione are complex and can be studied using various methods .Physical And Chemical Properties Analysis
The physical and chemical properties of Thiazolo[5,4-d]pyrimidine-2(1H)-thione can be analyzed using various techniques, including IR spectroscopy and NMR spectroscopy .Scientific Research Applications
Pharmaceuticals and Medicine
Thiazolo[5,4-d]pyrimidine derivatives have been found to have high affinity for both the Adenosine A1 and A2A Receptors . These receptors play a crucial role in the central nervous system and are involved in various physiological processes. The 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative 18 was evaluated for its antidepressant-like activity in in vivo studies, showing an effect comparable to that of the reference amitriptyline .
Antifungal and Antioxidant Properties
A novel series of heterocyclic compounds containing thiazolo[3,2-a]pyrimidine and pyrimido[5,4-d]thiazolo[3,2-a]pyrimidine analogues were synthesized and evaluated for their antioxidant and antifungal activity . Preliminary bioassay showed that most of them exhibited certain-to-excellent antioxidant and antifungal activity .
Antiproliferative Activities
Thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines . The potency and low toxicity of compound 7i make the thiazolo[5,4-d]pyrimidine an attractive scaffold for designing new derivatives selectively targeting MGC-803 cells .
Materials Science
Thiazolo[5,4-d]thiazoles, which are closely related to Thiazolo[5,4-d]pyrimidine-2(1H)-thione, are promising building blocks in the synthesis of organic materials . They have been used in the preparation of a range of materials with diverse properties .
Mechanism of Action
Target of Action
Thiazolo[5,4-d]pyrimidine-2(1H)-thione primarily targets the Adenosine A1 and A2A receptors . These receptors are part of the G protein-coupled membrane receptors and play a significant role in many physiological states related to cardiovascular, immune, and neurological functions .
Mode of Action
The compound interacts with its targets, the Adenosine A1 and A2A receptors, by binding to them with nanomolar and subnanomolar affinities . This interaction results in the compound acting as an inverse agonist, reducing the production of cAMP via Gs proteins .
Biochemical Pathways
The compound’s interaction with the Adenosine A1 and A2A receptors affects the adenylyl cyclase pathway . This pathway is responsible for the production of cAMP, a crucial second messenger involved in many biological processes. The compound’s action reduces cAMP production, thereby influencing the downstream effects of this pathway .
Result of Action
The molecular and cellular effects of Thiazolo[5,4-d]pyrimidine-2(1H)-thione’s action are primarily observed in its potent inverse agonist activity at the Adenosine A1 and A2A receptors . This activity has been shown to have efficacy in animal models of depression, showing an effect comparable to that of the reference amitriptyline . Additionally, some derivatives of Thiazolo[5,4-d]pyrimidine have shown potent antiproliferative activities against several human cancer cell lines .
Future Directions
properties
IUPAC Name |
1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S2/c9-5-8-3-1-6-2-7-4(3)10-5/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYSRWYBBPAOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)SC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[5,4-d]pyrimidine-2(1H)-thione |
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